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This in-depth technical guide provides a comprehensive overview of the inclusion and
exclusion criteria for a series of clinical trials identified by the identifier "CA224". These trials
are pivotal in evaluating the efficacy and safety of novel immunotherapy combinations, primarily
focusing on the combination of nivolumab and relatlimab in the treatment of melanoma and
other advanced cancers. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed look into the patient populations being studied.

Core Investigational Agents

The CA224 series of clinical trials predominantly investigates the therapeutic potential of:

e Nivolumab: A fully human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a
programmed death-1 (PD-1) immune checkpoint inhibitor. By blocking the PD-1 pathway,
nivolumab restores T-cell-mediated anti-tumor activity.

o Relatlimab: A novel, first-in-class, human IgG4 monoclonal antibody that targets the
Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Relatlimab is designed to block the
inhibitory signals of the LAG-3 pathway, thereby enhancing the immune response against
cancer cells.[1][2]

The combination of these two agents represents a dual checkpoint blockade strategy, aiming to
overcome immune tolerance and enhance anti-tumor efficacy by targeting two distinct inhibitory
pathways.[1][3]
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Quantitative Inclusion and Exclusion Criteria

The following tables summarize the key quantitative inclusion and exclusion criteria for various

CA224 clinical trials. These criteria are essential for defining the eligible patient population and

ensuring patient safety.

Table 1: General Inclusion and Exclusion Criteria for
CA224 Melanoma Trials (CA224-1044, CA224-127,

CA224-047)

Criteria Inclusion Exclusion
> 12 years or = 18 years (trial
Age o
specific)[4][5][6]
Histologically confirmed
) ) unresectable or metastatic Uveal or ocular melanomal[1]
Diagnosis

melanoma (Stage Il or 1V)[3]

[417]

[5117]

Prior Treatment

No prior systemic therapy for
unresectable or metastatic
melanoma[3][7][8]

Prior treatment with LAG-3
targeted agents[9]

Performance Status

Eastern Cooperative Oncology
Group (ECOG) Performance
Status of 0 or 1[4][10]

Measurable Disease

Presence of measurable
disease as per RECIST v1.1[4]
[10]

Biomarker Status

Tumor tissue available for

biomarker analysis[3][7]

Table 2: Specific Quantitative Criteria for CA224 Trials
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Trial Identifier

Specific Inclusion Criteria

Specific Exclusion Criteria

Resected melanoma with

complete surgical removal no

Brain cancer/disease treated

CA224-1044 with radiation; active
later than 12 weeks before ) )
autoimmune disease.[2][8]
treatment.[2][8]
History of myocarditis;
For adolescents (= 12 to < 18 ) ) )
systemic corticosteroid use
years), Lansky Performance )
CA224-127 ) (>10 mg/day prednisone
Score = 80% and body weight ) o
equivalent) within 14 days of
= 40 kg.[4][5][10]
study start.[5][11]
Active brain metastases or
CA224-047 - leptomeningeal metastases.[1]
[31[7]
Histologically confirmed -
HER2-positive status;
unresectable, locally
] ] untreated CNS metastases;
CA224-060 advanced, or metastatic gastric

or gastroesophageal junction

adenocarcinoma.[12]

significant cardiovascular

disease.[12]

Experimental Protocols and Methodologies

The CA224 trials are designed as randomized, and in some cases double-blind, studies to

rigorously evaluate the safety and efficacy of the investigational treatments.

General Study Design: Patients are typically randomized to receive either the combination of

nivolumab and relatlimab or a control therapy, which is often nivolumab monotherapy. The

primary endpoints frequently include Progression-Free Survival (PFS) and Overall Survival

(OS). Secondary endpoints may include Objective Response Rate (ORR), Duration of

Response (DoR), and safety profiles.

Drug Administration:

e Nivolumab and Relatlimab Combination: Administered as a fixed-dose combination, typically

intravenously.
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e Dosage and Schedule: The specific dosages and administration schedules vary across the
different trials and are detailed in the respective study protocols.

Efficacy Assessment: Tumor response is generally assessed by blinded independent central
review (BICR) using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST
v1.1).

Signaling Pathways and Logical Relationships
Dual Checkpoint Blockade Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that tumor
cells exploit to evade the immune system. The following diagram illustrates this dual blockade.
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Caption: Dual blockade of LAG-3 and PD-1 pathways by relatlimab and nivolumab.

Patient Screening and Enroliment Workflow

The process of enrolling patients into a CA224 clinical trial follows a stringent workflow to
ensure that only eligible candidates are included. This logical flow is crucial for the integrity of
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the trial data and patient safety.
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Caption: Logical workflow for patient screening and enrollment in CA224 trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

